molecular formula C22H21BrFN3O3 B11355456 N-(4-bromo-2-fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(4-bromo-2-fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11355456
M. Wt: 474.3 g/mol
InChI Key: YZJHUHDASAZFLY-UHFFFAOYSA-N
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Description

CHEBI:92671 , belongs to the class of tryptamines. Its chemical formula is C18H19BrN2O . This compound features a complex structure with both aromatic and heterocyclic moieties.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific details on the exact synthetic route, it likely includes the following key transformations:

    Bromination: Introduction of the bromine atom at the 4-position of the phenyl ring.

    Fluorination: Incorporation of the fluorine atom at the 2-position of the phenyl ring.

    Indole Alkylation: Alkylation of the indole nitrogen with an ethyl group.

    Amide Formation: Formation of the carboxamide linkage.

Industrial Production: Unfortunately, information on industrial-scale production methods for this compound is scarce. It may not be produced on a large scale due to its specialized nature.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the indole moiety.

    Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.

    Substitution: The bromine atom may participate in substitution reactions.

Common Reagents and Conditions:

    Bromine (Br2): Used for bromination.

    Hydrogenation Catalysts: Employed for reduction reactions.

    Acids/Bases: May be used for functional group transformations.

Major Products: The major products depend on the specific reaction conditions. Potential products include reduced forms, substituted derivatives, and intermediates.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It might exhibit pharmacological properties due to its indole and amide moieties. Further research is needed to explore its potential as a drug candidate.

    Chemical Biology: Researchers may study its interactions with biological targets.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The precise mechanism of action remains elusive. its structural features suggest possible interactions with receptors or enzymes related to neurotransmission, inflammation, or cell signaling.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers can compare this compound with other tryptamines, such as serotonin derivatives or related indole-containing molecules.

Feel free to explore more about its properties and applications in scientific literature

Properties

Molecular Formula

C22H21BrFN3O3

Molecular Weight

474.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21BrFN3O3/c1-30-16-3-5-19-17(10-16)13(11-25-19)6-7-27-12-14(8-21(27)28)22(29)26-20-4-2-15(23)9-18(20)24/h2-5,9-11,14,25H,6-8,12H2,1H3,(H,26,29)

InChI Key

YZJHUHDASAZFLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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